4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Overview
Description
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial, viral, or parasitic organisms .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Given the anti-infective properties of similar compounds, it is plausible that this compound may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death .
Result of Action
Based on the anti-infective properties of similar compounds, it can be inferred that the compound may lead to the inhibition or death of infectious organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with a phenyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
Benzimidazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties .
Uniqueness: 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to its specific structural features that confer distinct biological activities. Its combination of a piperidine ring with a phenyl-substituted oxadiazole moiety allows for versatile chemical modifications and a broad spectrum of applications .
Properties
IUPAC Name |
3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSWYRGMFOBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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